molecular formula C7H5N5O3 B14062094 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide

Cat. No.: B14062094
M. Wt: 207.15 g/mol
InChI Key: PHHMEVWJJAMNFZ-UHFFFAOYSA-N
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Description

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol . It is known for its unique structure, which includes a benzotriazine ring substituted with a nitro group and an amine oxide. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide typically involves the nitration of 1,2,4-benzotriazin-3-amine followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and amine oxide functionalities play crucial roles in its reactivity and biological activities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide include:

Properties

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

IUPAC Name

7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C7H5N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-3H,(H2,8,9,10)

InChI Key

PHHMEVWJJAMNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])[N+](=NC(=N2)N)[O-]

Origin of Product

United States

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